2-[4-(3-chlorophenyl)piperazine-1-carbonyl]benzoic acid
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Overview
Description
2-[4-(3-chlorophenyl)piperazine-1-carbonyl]benzoic acid is a chemical compound with the molecular formula C18H17ClN2O3 and a molecular weight of 344.8 g/mol It is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-chlorophenyl)piperazine-1-carbonyl]benzoic acid typically involves the reaction of 3-chlorophenylpiperazine with a benzoic acid derivative under specific conditions. One common method includes the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond between the piperazine and benzoic acid moieties . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide, with the addition of a base such as triethylamine to neutralize the generated by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-chlorophenyl)piperazine-1-carbonyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of halogenated, nitrated, or sulfonated derivatives .
Scientific Research Applications
2-[4-(3-chlorophenyl)piperazine-1-carbonyl]benzoic acid has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-[4-(3-chlorophenyl)piperazine-1-carbonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use . The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions and effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)piperazine: A structural analog with similar biological activities.
2-(4-Phenylpiperazin-1-yl)benzoic acid: Another related compound with comparable chemical properties.
Uniqueness
2-[4-(3-chlorophenyl)piperazine-1-carbonyl]benzoic acid is unique due to its specific substitution pattern on the piperazine ring and the presence of the benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
841270-53-9 |
---|---|
Molecular Formula |
C18H17ClN2O3 |
Molecular Weight |
344.8 |
Purity |
95 |
Origin of Product |
United States |
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